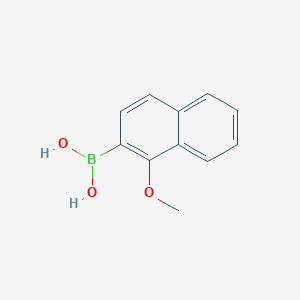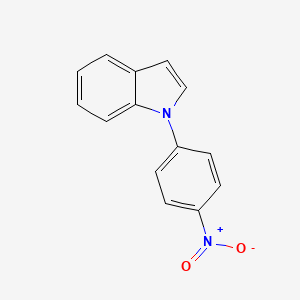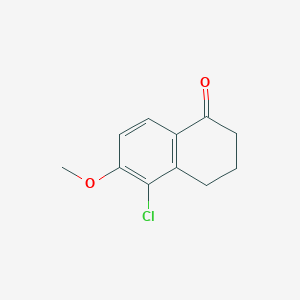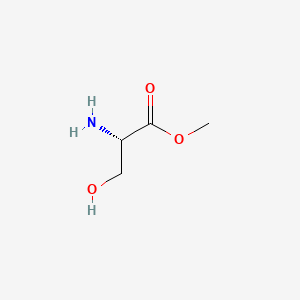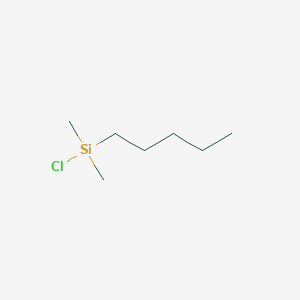
n-Pentyldimethylchlorosilane
説明
N-Pentyldimethylchlorosilane is a chemical compound with the molecular formula C7H17ClSi . It has a molecular weight of 164.75 .
Molecular Structure Analysis
N-Pentyldimethylchlorosilane contains a total of 25 bonds, including 8 non-H bonds and 4 rotatable bonds .Physical And Chemical Properties Analysis
N-Pentyldimethylchlorosilane has a boiling point of 166 °C and a predicted density of 0.861±0.06 g/cm3 .科学的研究の応用
1. Geotechnical Engineering and Soil Treatment
In geotechnical engineering, hydrophobising agents such as dimethyldichlorosilane, a chemical relative of n-Pentyldimethylchlorosilane, have been utilized for various applications, including the treatment of soils. These treated soils display enhanced water-repellency, which is beneficial in barriers or ground improvement due to their altered wettability properties (Ng & Lourenço, 2016).
2. Chemical Synthesis and Chelation
The regioselective reaction involving chemicals similar to n-Pentyldimethylchlorosilane, such as chloro(chloromethyl)dimethylsilane, has been studied for its ability to yield chlorosilane with a five-membered C,O-chelate ring. This process is important in the field of chemical synthesis, providing insights into the formation of complex molecular structures (Bylikin et al., 2015).
3. Surface Silanization and Material Science
The impact of the chain length of n-alkyldimethylchlorosilane on surface silanization has been thoroughly investigated. This research is crucial in material science, especially in understanding how different silanes affect the properties of surfaces they are applied to, including the concentration of alkyl surfaces and hydroxyl groups (Cheng & McCown, 1985).
4. Membrane Science
In the field of membrane science, organo-silanes like dimethyloctadecylchlorosilane are used to modify mesoporous inorganic substrates, enhancing their gas separation properties. Understanding the influence of the silane layer structure on these properties is key for advancements in gas separation technologies (Singh, Way, & Dec, 2005).
5. RNA Structure Analysis
In molecular biology, the use of silanes, such as N,N-(dimethylamino)dimethylchlorosilane, has been explored for probing the solvent accessibility of RNA. This innovative approach aids in the understanding of RNA structures, which is fundamental in the study of genetic materials and processes (Mortimer, Johnson, & Weeks, 2009).
6. Nanotechnology and Surface Chemistry
Organofunctional silane chemistry, involving compounds such as trichlorosilanes, plays a crucial role in nanotechnology, particularly in the fabrication of microarrays and the immobilization of biomolecules on silicon oxide surfaces. This technology is pivotal in the development of nanoscale devices and biosensors (Jung, Kulkarni, & Collier, 2003).
特性
IUPAC Name |
chloro-dimethyl-pentylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClSi/c1-4-5-6-7-9(2,3)8/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRWJJLUUOMZIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[Si](C)(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Pentyldimethylchlorosilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-Bromo-2-nitrophenyl)[(4-methylphenyl)sulfonyl]amine](/img/structure/B3180633.png)
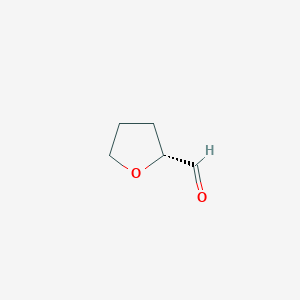
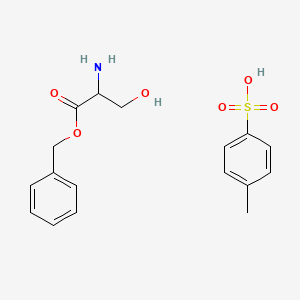
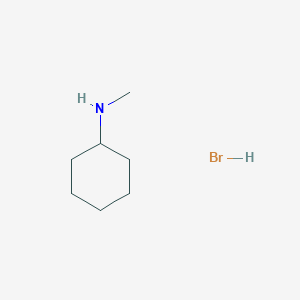


![6-Bromo-1,3-dimethylimidazo[4,5-b]pyridin-2-one](/img/structure/B3180663.png)
![1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3180674.png)
![2-Chloro-1-[4-[4-(2-chloroacetyl)phenyl]phenyl]ethanone](/img/structure/B3180682.png)
![Methyl 1-[(2,4-dichlorophenyl)methyl]-1h-indazole-3-carboxylate](/img/structure/B3180686.png)
